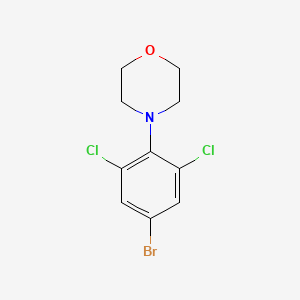
2-(5-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(5-hidroxipirimidin-2-il)pirimidina-5-carboxílico es un compuesto heterocíclico que contiene tanto anillos de piridina como de pirimidina. Este compuesto es de gran interés en la química medicinal debido a sus potenciales actividades biológicas, incluyendo propiedades antiinflamatorias y antifibróticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(5-hidroxipirimidin-2-il)pirimidina-5-carboxílico generalmente implica reacciones de múltiples pasos. Un método común incluye la reacción de Diels-Alder entre un intermedio clave y bencilo 1,2,3-triazina-5-carboxilato, seguida de la conversión al intermedio de ácido carboxílico mediante hidrogenación a temperatura ambiente . Otro método involucra la condensación de 6-aminopirimidinas con éster etoximaletilenemalónico, seguida de ciclización a altas temperaturas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener rendimientos más altos y asegurar la pureza del producto final mediante técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(5-hidroxipirimidin-2-il)pirimidina-5-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: Los átomos de hidrógeno en los anillos de piridina y pirimidina se pueden sustituir con varios grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: La halogenación se puede lograr utilizando reactivos como N-bromosuccinimida (NBS) o N-clorosuccinimida (NCS).
Principales productos
Oxidación: Formación de ácido 2-(5-oxopirimidin-2-il)pirimidina-5-carboxílico.
Reducción: Formación de 2-(5-hidroxipirimidin-2-il)pirimidina-5-metanol.
Sustitución: Formación de derivados halogenados como el ácido 2-(5-bromopirimidin-2-il)pirimidina-5-carboxílico.
Aplicaciones Científicas De Investigación
El ácido 2-(5-hidroxipirimidin-2-il)pirimidina-5-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-(5-hidroxipirimidin-2-il)pirimidina-5-carboxílico involucra su interacción con objetivos moleculares y vías específicas:
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(piridin-2-il)pirimidina-5-carboxílico: Estructura similar pero carece del grupo hidroxilo en el anillo de piridina.
Ácido 5-hidroxipirimidina-2-carboxílico: Contiene un grupo hidroxilo en el anillo de piridina pero carece del anillo de pirimidina.
Singularidad
El ácido 2-(5-hidroxipirimidin-2-il)pirimidina-5-carboxílico es único debido a la presencia de ambos anillos de piridina y pirimidina, junto con un grupo hidroxilo en el anillo de piridina.
Propiedades
Fórmula molecular |
C10H7N3O3 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-7-1-2-8(11-5-7)9-12-3-6(4-13-9)10(15)16/h1-5,14H,(H,15,16) |
Clave InChI |
PDQAJJMIEIINJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1O)C2=NC=C(C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)

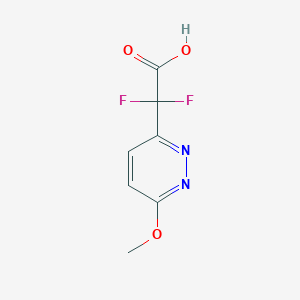
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
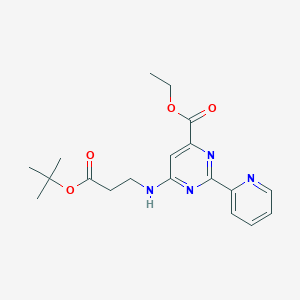
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)
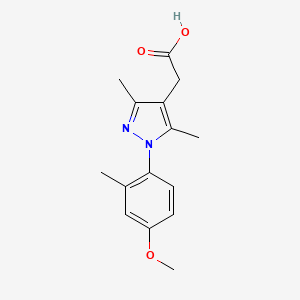
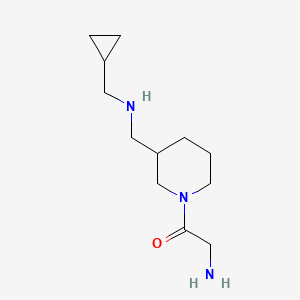

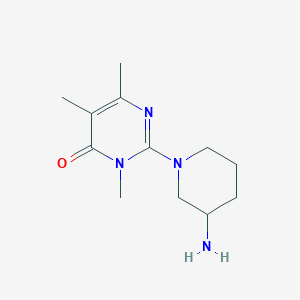
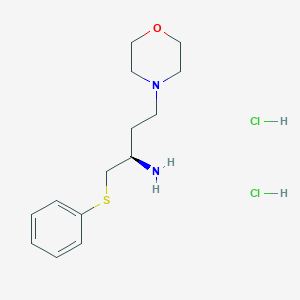

![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
